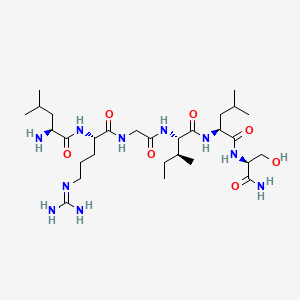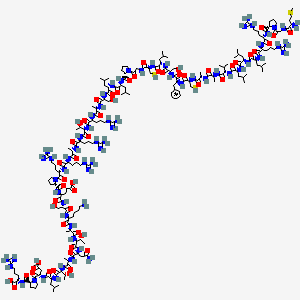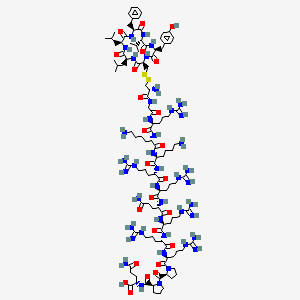
4-O-(a-L-Fucopyranosyl)-D-galactopyranose
Overview
Description
4-O-(a-L-Fucopyranosyl)-D-galactopyranose is a disaccharide compound composed of a fucose and a galactose unit. This compound is of significant interest in the field of glycobiology due to its role in various biological processes, including cell-cell recognition, cell adhesion, and immune response modulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-(a-L-Fucopyranosyl)-D-galactopyranose typically involves the condensation of protected sugar derivatives. One practical approach utilizes 3,4,6-tri-O-acetyl-2-O-(2,3,4-tri-O-acetyl-a-L-fucopyranosyl)-a-D-galactopyranosyl bromide. This bromide reacts with alcohols in the presence of mercuric cyanide to yield the desired disaccharide after deprotection .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated synthesis and purification techniques would be essential for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
4-O-(a-L-Fucopyranosyl)-D-galactopyranose can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the sugar units.
Reduction: This reaction can reduce carbonyl groups to hydroxyl groups.
Substitution: This reaction can replace hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield uronic acids, while reduction can produce alditols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-O-(a-L-Fucopyranosyl)-D-galactopyranose has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex glycoconjugates.
Biology: It plays a role in studying cell-cell interactions and signaling pathways.
Medicine: It is investigated for its potential in drug development, particularly in targeting specific glycan structures on pathogens or cancer cells.
Industry: It is used in the production of glycosylated products and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of 4-O-(a-L-Fucopyranosyl)-D-galactopyranose involves its interaction with specific glycan-binding proteins, such as lectins. These interactions can modulate various biological processes, including immune responses and cell signaling pathways. The compound’s structure allows it to bind selectively to certain glycan receptors, influencing cellular behavior .
Comparison with Similar Compounds
Similar Compounds
Lactose (4-O-β-D-galactopyranosyl-D-glucose): A disaccharide composed of galactose and glucose, commonly found in milk.
Sucrose (α-D-glucopyranosyl-β-D-fructofuranoside): A disaccharide composed of glucose and fructose, widely used as a sweetener.
Uniqueness
4-O-(a-L-Fucopyranosyl)-D-galactopyranose is unique due to its specific glycosidic linkage and the presence of both fucose and galactose units. This structure allows it to participate in unique biological interactions that are not possible with other disaccharides.
Properties
IUPAC Name |
(2S,3S,4R,5S,6S)-2-methyl-6-[(2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O10/c1-3-5(14)6(15)9(18)12(20-3)22-10-4(2-13)21-11(19)8(17)7(10)16/h3-19H,2H2,1H3/t3-,4+,5+,6+,7+,8+,9-,10-,11?,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHOGZQBHZQCGR-YCFUZIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2S)-N-[(2S)-1-[[(2S)-5-amino-1-[[(3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[3-cyclohexyl-1-hydroxy-2-(undecylamino)propyl]amino]pentanediamide](/img/structure/B561588.png)







![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B561599.png)
